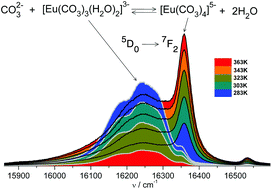Eu(iii) and Cm(iii) tetracarbonates – in the quest for the limiting species in solution†
Dalton Transactions Pub Date: 2018-01-26 DOI: 10.1039/C7DT04836J
Abstract
The structural and spectroscopic properties of the compounds [C(NH2)3]5[Gd:M(CO3)4(H2O)]·0.75H2O (1) and [C(NH2)3]5[Y:M(CO3)4]·2H2O (2) (M = Eu, Cm) were determined. The crystals contain differently hydrated tetracarbonate complexes, [M(CO3)4(H2O)]5− and [M(CO3)4]5−, which were used as structural and spectroscopic models of Eu(III) and Cm(III) tetracarbonate species in aqueous solutions. The luminescence spectra of the crystals were used to establish the stoichiometry and stability of the limiting species of the aqueous Eu(III) and Cm(III) carbonate systems at different temperatures and in a broad range of ionic strengths. By implementing this method together with the Pitzer approach used for the description of highly concentrated systems, it was possible to determine the thermodynamic functions of the reaction [Eu(CO3)3]3− + CO32− ⇆ [Eu(CO3)4]5− under standard conditions for the first time (ΔH° = 31.4 ± 2 kJ mol−1 and ΔS° = 82 ± 10 J mol−1 K−1). The proposed model for Eu(III) carbonates is consistent with the data recorded for the Cm(III)–carbonate systems. The presented results are important not only from the point of view of environmental issues, but also for the coordination chemistry of f-elements in general.


Recommended Literature
- [1] Synthesis process and adsorption performance of temperature-sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4−†
- [2] Metal–organic framework based systems for CO2 sensing
- [3] Microstructure control of oxygen permeation membranes with templated microchannels
- [4] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [5] Efficient visible light-induced photoelectrocatalytic hydrogen production using CdS sensitized TiO2 nanorods on TiO2 nanotube arrays†
- [6] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [7] Preparation of UV-curable functionalized phosphazene-containing nanotube/polyurethane acrylate nanocomposite coatings with enhanced thermal and mechanical properties†
- [8] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [9] A solution-processable polymer-grafted graphene oxide derivative for nonvolatile rewritable memory
- [10] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†










